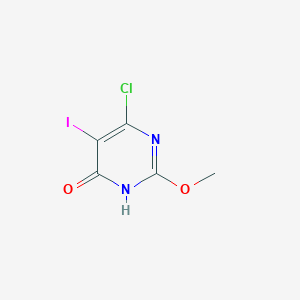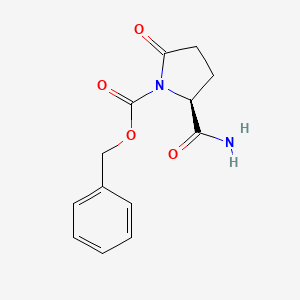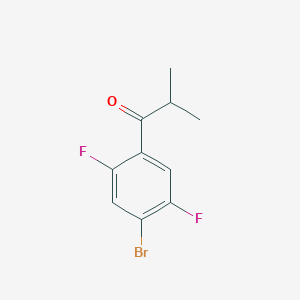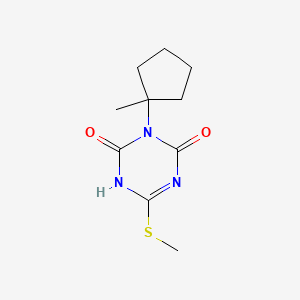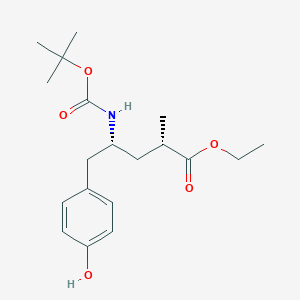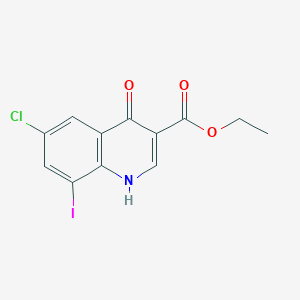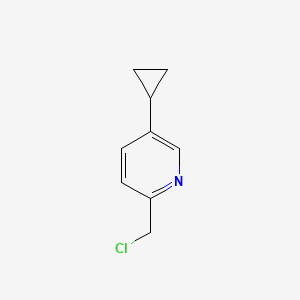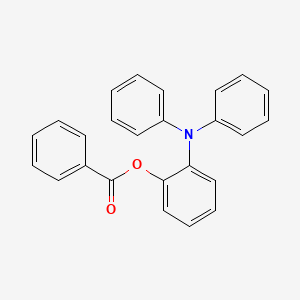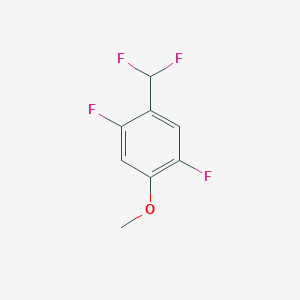
2,5-Difluoro-4-(difluoromethyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene is an organofluorine compound characterized by the presence of difluoromethyl and difluoro groups attached to a methoxybenzene ring.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with the aromatic ring to introduce the difluoromethyl group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include halogenating agents, metal catalysts, and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to various receptors and enzymes . This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene can be compared with other similar compounds, such as:
Trifluoromethylbenzene: While both compounds contain fluorinated groups, 1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene has a difluoromethyl group, which imparts different chemical and physical properties.
Difluoromethylphenol: This compound also contains a difluoromethyl group but differs in the presence of a hydroxyl group instead of a methoxy group, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C8H6F4O |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
1-(difluoromethyl)-2,5-difluoro-4-methoxybenzene |
InChI |
InChI=1S/C8H6F4O/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,8H,1H3 |
InChI Key |
NINJORBJHCQKAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


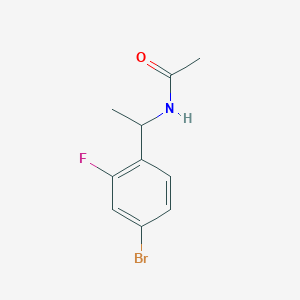
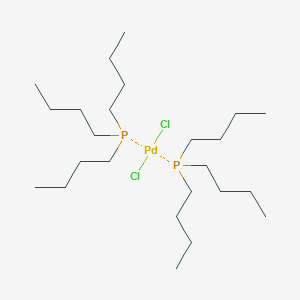
![1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester](/img/structure/B13137069.png)

